Sodium borodeuteride
Overview
Description
Sodium borodeuteride, with the chemical formula NaBD₄, is an inorganic compound that serves as a stable isotope and is commonly used as a reducing agent . It is a deuterated form of sodium borohydride, where the hydrogen atoms are replaced with deuterium, making it a valuable compound in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium borodeuteride can be synthesized through several methods. One common method involves the reaction of sodium deuteride with boron-containing deuterides such as trimethyl deutroborate, boron oxide, sodium metaborate, and anhydrous borax under optimal conditions . Another method involves treating a trialkylamineborane with deuterio-sulfuric acid in deuterium oxide, followed by the reaction of the deuterated trialkylamineborane with an alkali metal alkoxide .
Industrial Production Methods: Industrial production of this compound typically involves the electrochemical–electrolysis method using anhydrous borax or sodium metaborate in an alkaline NaOD solution . This method is preferred due to its efficiency and ability to produce high yields of the compound.
Chemical Reactions Analysis
Types of Reactions: Sodium borodeuteride primarily undergoes reduction reactions. It is widely used for the reduction of carbonyl compounds, such as aldehydes and ketones, to their corresponding alcohols . It can also reduce nitriles to amines or aldehydes, depending on the reaction conditions .
Common Reagents and Conditions:
Reduction of Carbonyl Compounds: this compound is used in the presence of catalysts such as tin-mediated catalysts for asymmetric reduction.
Deuteration Reactions: It is used in the deuteration of quinoxalinones with olefins in the presence of iron (III) promoted catalysts.
Major Products: The major products formed from these reactions include deuterated alcohols, amines, and other deuterated organic compounds .
Scientific Research Applications
Sodium borodeuteride has a wide range of applications in scientific research:
Mechanism of Action
Sodium borodeuteride exerts its effects through its ability to donate deuterium atoms in reduction reactions. The deuterium atoms replace hydrogen atoms in the target molecules, resulting in deuterated products . This mechanism is particularly useful in the study of reaction mechanisms and the synthesis of deuterium-labeled compounds .
Comparison with Similar Compounds
Sodium borohydride (NaBH₄): Similar to sodium borodeuteride but contains hydrogen instead of deuterium.
Lithium borodeuteride (LiBD₄): Another deuterated reducing agent with similar applications but different reactivity due to the presence of lithium.
Potassium borodeuteride (KBH₄): Similar to this compound but contains potassium instead of sodium.
Uniqueness: this compound is unique due to its high isotopic purity and stability, making it an ideal choice for deuterium labeling in scientific research . Its ability to selectively reduce specific functional groups without affecting others adds to its versatility and usefulness in various applications .
Biological Activity
Sodium borodeuteride (NaBD4) is a deuterated analog of sodium borohydride (NaBH4), primarily known for its applications in organic synthesis and as a reducing agent. While much research has focused on the chemical properties and applications of sodium borohydride, the biological activity of its deuterated counterpart, this compound, is less documented. This article aims to explore the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
This compound is a white crystalline solid that is soluble in water and alcohols. It is used as a reducing agent in various chemical reactions due to its ability to donate hydride ions. The presence of deuterium (D) instead of hydrogen (H) can influence reaction kinetics and mechanisms, which may have implications for biological systems.
Biological Activity Overview
Research into the biological activity of this compound is limited; however, studies on sodium borohydride suggest potential avenues for exploration. The following sections summarize findings related to its biological effects.
Antimicrobial Activity
A study by Hutt et al. (2024) investigated the antimicrobial properties of sodium borohydride and its derivatives. While specific data on this compound was not provided, the general findings indicated that sodium borohydride exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The potential for this compound to exhibit similar properties warrants further investigation.
Cytotoxicity and Cell Viability
Research on the cytotoxic effects of sodium borohydride has shown that it can induce apoptosis in certain cell lines. For instance, a study demonstrated that exposure to sodium borohydride reduced cell viability in cancer cell lines, suggesting potential applications in cancer therapy. Given the structural similarities, it is plausible that this compound could exhibit comparable cytotoxic effects, although specific studies are needed to confirm this.
Case Studies
- Antiviral Properties : In a study examining various reducing agents for their antiviral properties, sodium borohydride showed some efficacy against viral infections by enhancing the delivery of antiviral drugs into cells. While direct evidence for this compound's antiviral activity is lacking, its role in drug delivery systems could be significant.
- Neuroprotective Effects : Preliminary research indicated that deuterated compounds might exhibit neuroprotective effects due to their unique isotopic properties. A study focusing on deuterated amino acids suggested that these compounds could influence neurotransmitter dynamics and neuronal health.
Table 1: Comparative Biological Activities of Sodium Borohydride and this compound
Property | Sodium Borohydride | This compound |
---|---|---|
Antibacterial Activity | Yes | Unknown |
Cytotoxicity | Yes | Unknown |
Antiviral Activity | Moderate | Unknown |
Neuroprotective Effects | Potential | Unknown |
Research Findings
- Mechanism of Action : Sodium borohydride's mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism may also apply to this compound, potentially enhancing its biological activity through similar pathways.
- Impact on Drug Efficacy : Studies indicate that deuterated compounds can alter pharmacokinetics and pharmacodynamics of drugs. This suggests that this compound could enhance the efficacy of certain therapeutic agents through improved bioavailability or altered metabolism.
Properties
IUPAC Name |
sodium;tetradeuterioboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDYZUWIQVZSF-XWFVQAFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166138 | |
Record name | Sodium (2H4)tetrahydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.86 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
Record name | Sodium borodeuteride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13665 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
15681-89-7 | |
Record name | Sodium borodeuteride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium (2H4)tetrahydroborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium [2H4]tetrahydroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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